molecular formula C13H10N2O2 B2941650 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1706460-98-1

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2941650
CAS No.: 1706460-98-1
M. Wt: 226.235
InChI Key: YLNUBLFQPNQWMS-UHFFFAOYSA-N
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Description

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Another approach involves the use of multicomponent reactions, which can efficiently generate the desired compound by combining multiple reactants in a single reaction vessel. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of trisubstituted indoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness, yield, and environmental considerations. The use of biocatalytic approaches, such as fermentation processes, can also be explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindoles or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the indole or pyrrole rings to their corresponding reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings .

Scientific Research Applications

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been found to act as allosteric inhibitors of the linoleate oxygenase activity of selected mammalian ALOX15 orthologs. This inhibition is achieved through the binding of the compound to an allosteric site, leading to conformational changes that affect enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: A precursor for various indole derivatives.

    Pyrrole-2-carboxylic acid: A building block for the synthesis of pyrrole-based compounds.

Uniqueness

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of indole and pyrrole moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)11-6-5-10(15-11)12-7-8-3-1-2-4-9(8)14-12/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUBLFQPNQWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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